1-(2,4-Dimethylphenyl)-3-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea
Description
The compound 1-(2,4-Dimethylphenyl)-3-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea is a urea derivative featuring a dihydroquinazolinone core. Its structure comprises:
- A 2,4-dimethylphenyl group attached to one urea nitrogen.
- A 3,4-dihydroquinazolin-4-one moiety substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 2, and the urea linkage at position 6.
The 4-methoxyphenyl substituent may enhance lipophilicity and membrane permeability, while the 2-methyl group on the quinazolinone core could influence steric interactions with biological targets .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-15-5-11-22(16(2)13-15)28-25(31)27-18-6-12-23-21(14-18)24(30)29(17(3)26-23)19-7-9-20(32-4)10-8-19/h5-14H,1-4H3,(H2,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXGDOFMVJZJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-3-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides.
Substitution Reactions:
Urea Formation: The final step involves the reaction of the substituted quinazolinone with an appropriate isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-3-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl rings or the urea moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Key Observations :
- Core Heterocycles: The dihydroquinazolinone core in the target compound distinguishes it from pyridine (Compound 82) and benzodiazepine (Compound 4h) analogues. Dihydroquinazolinones are known for kinase inhibition, while pyridine-ureas often target tubulin or DNA .
- Substituent Effects : The 4-methoxyphenyl group is a common feature in Compounds 82 and 4h, suggesting its role in enhancing bioavailability or target binding .
- Urea Linkage : All compounds retain the urea moiety, critical for hydrogen-bond interactions with biological targets like kinases or tubulin .
Key Observations :
- The target compound’s synthesis likely involves Suzuki-Miyaura cross-coupling for introducing the 4-methoxyphenyl group, paralleling methods in .
- Microwave-assisted synthesis (referenced in ) could improve reaction efficiency for similar urea-quinazolinone hybrids .
Key Observations :
- The target compound’s dihydroquinazolinone core may align with kinase inhibitors like gefitinib, which target EGFR .
Physicochemical Properties
| Compound | H-Bond Donors | H-Bond Acceptors | LogP (Predicted) | Solubility | Reference |
|---|---|---|---|---|---|
| Target Compound | 2 | 5 | ~3.8 | Low (lipophilic) | N/A |
| Compound 4h | 2 | 5 | ~4.2 | Moderate in DMSO | |
| Compound 82 | 2 | 6 | ~4.5 | Low |
Key Observations :
- All compounds exhibit low solubility due to high lipophilicity, necessitating formulation optimization.
- The 4-methoxyphenyl group marginally improves solubility compared to halogenated analogues .
Biological Activity
The compound 1-(2,4-Dimethylphenyl)-3-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. Its molecular formula is , and it has a molecular weight of approximately 336.42 g/mol. The presence of the quinazoline moiety is particularly significant, as it is known for various pharmacological effects.
-
Anticancer Activity
- The compound has been shown to inhibit the activity of various kinases, including VEGFR-2 , which plays a crucial role in tumor angiogenesis. In particular, quinazoline derivatives have been noted for their ability to block this receptor, leading to reduced tumor growth and metastasis .
- In vitro studies indicate that the compound can induce apoptosis in cancer cell lines by activating caspase pathways, which are critical for programmed cell death.
- Antimicrobial Activity
-
Anti-inflammatory Effects
- The compound may also possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is likely mediated through the modulation of NF-kB signaling pathways.
Case Studies
-
In Vitro Studies
- A study conducted on human cancer cell lines demonstrated that the compound significantly inhibited cell proliferation with an IC50 value in the micromolar range, indicating potent anticancer activity .
- Another investigation focused on its antimicrobial properties revealed that it effectively reduced bacterial counts in culture assays, suggesting its potential as a therapeutic agent against infections .
-
In Vivo Studies
- Animal models treated with the compound showed a marked reduction in tumor size compared to controls, further supporting its anticancer potential. These studies also monitored side effects and toxicity levels, which were found to be minimal at therapeutic doses.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of VEGFR-2 | |
| Antimicrobial | Bactericidal activity | |
| Anti-inflammatory | Reduced cytokine production |
IC50 Values for Biological Activities
Q & A
Basic Question: What are the key considerations for optimizing the synthesis of this compound?
Answer:
Synthesis optimization requires meticulous control of reaction parameters. For example:
- Temperature : Lower temperatures (e.g., 0–5°C) during coupling reactions reduce side-product formation, while higher temperatures (60–80°C) may enhance cyclization efficiency .
- Reaction Time : Extended durations (24–48 hours) improve yields in multi-step reactions involving urea bond formation or quinazolinone ring closure .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is critical for isolating the compound from structurally similar intermediates .
A tabulated example of reaction optimization:
| Step | Parameter | Optimal Range | Yield (%) |
|---|---|---|---|
| Urea coupling | Temp. | 0–5°C | 65–75 |
| Cyclization | Temp. | 80°C | 82 |
| Purification | Solvent ratio (Hex:EA) | 3:1 → 1:2 | >95% purity |
Advanced Question: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Discrepancies in activity data (e.g., IC50 values) may arise from assay conditions or structural variations. Methodological approaches include:
- Comparative SAR Analysis : Systematically modify substituents (e.g., methoxy vs. chloro groups on the phenyl ring) to isolate electronic or steric effects. For example, replacing 4-methoxyphenyl with 4-chlorophenyl alters hydrogen-bonding capacity, impacting enzyme inhibition .
- Crystallographic Validation : Use single-crystal X-ray diffraction (via SHELX software ) to confirm stereochemistry and intermolecular interactions. This clarifies whether activity differences stem from conformational changes or crystal-packing artifacts.
- Dose-Response Reproducibility : Validate assays across multiple labs using standardized protocols (e.g., ATP-binding site competition assays for kinase inhibition studies ).
Basic Question: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]+ at m/z 458.49 for a related quinazolinylurea ).
- HPLC-PDA : Ensure >95% purity using C18 columns with methanol/water gradients (retention time ~12–15 min) .
Advanced Question: How can computational modeling enhance understanding of its mechanism of action?
Answer:
- Docking Studies : Use AutoDock Vina to predict binding modes to targets like EGFR kinase. Focus on urea’s hydrogen bonds with catalytic lysine residues and quinazolinone’s π-π stacking with hydrophobic pockets .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Metrics like RMSD (<2 Å) validate pose retention .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity against related targets (e.g., R² > 0.85 for anti-proliferative activity) .
Basic Question: What are common pitfalls in crystallizing this compound for structural analysis?
Answer:
- Polymorphism : Slow evaporation (e.g., dichloromethane/hexane) minimizes multiple crystal forms.
- Solvent Choice : High-polarity solvents (e.g., DMSO) disrupt hydrogen-bond networks; prefer low-polarity mixtures (ethyl acetate/methanol) .
- Data Collection : Resolve twinning issues via SHELXL’s TWIN command. Example refinement statistics:
Advanced Question: How to design experiments for assessing metabolic stability?
Answer:
- In Vitro Microsomal Assays :
- Incubate with human liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, 60 min. Calculate t1/2 using first-order kinetics .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to identify isoform-specific interactions. IC50 < 1 μM suggests high metabolic liability .
- Stable Isotope Tracing : Incorporate 13C-labeled urea to track metabolic pathways (e.g., hydrolysis to aniline derivatives) .
Basic Question: What synthetic routes are reported for analogous urea-quinazolinone hybrids?
Answer:
- Route A :
- Route B :
- Couple pre-formed 3-(4-methoxyphenyl)quinazolinone with a urea linker via EDC/HOBt activation.
- Optimize yields using Design of Experiments (DoE) for pH (6.5–7.5) and stoichiometry (1.2 eq. linker) .
Advanced Question: How to address low solubility in biological assays?
Answer:
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) with cyclodextrin (10 mM) to enhance aqueous solubility .
- Prodrug Design : Introduce phosphate esters at the quinazolinone 4-oxo group, which hydrolyze in vivo to the active form .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI < 0.2) for sustained release. Characterize via DLS and TEM .
Basic Question: What safety protocols are critical during handling?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation of fine particulates.
- Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal .
Advanced Question: How to validate target engagement in cellular models?
Answer:
- CETSA : Detect thermal stabilization of target proteins (e.g., kinases) via Western blot after compound treatment (10 μM, 1 hr) .
- BRET Assays : Engineer cells with NanoLuc-tagged targets; measure energy transfer changes upon ligand binding .
- SPR Imaging : Immobilize target proteins on gold chips; quantify binding kinetics (ka and kd) in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
